Einecs 276-179-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 276-179-6 is a regulatory identifier for a specific chemical compound. Regulatory identifiers like EINECS are critical for hazard communication, safety protocols, and compliance with classification, labelling, and packaging (CLP) regulations . To determine the chemical’s identity, additional sources such as the C&L Inventory or Part 3 of Annex VI to CLP would be required .

Properties

CAS No. |

71913-10-5 |

|---|---|

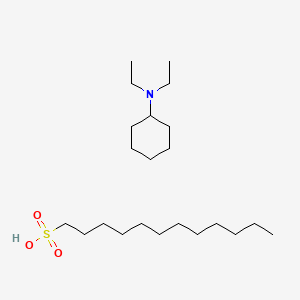

Molecular Formula |

C22H47NO3S |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;dodecane-1-sulfonic acid |

InChI |

InChI=1S/C12H26O3S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-3-11(4-2)10-8-6-5-7-9-10/h2-12H2,1H3,(H,13,14,15);10H,3-9H2,1-2H3 |

InChI Key |

BRFMRWDVHYKKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O.CCN(CC)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octopol bis DMTD involves the reaction of dimercaptothiadiazole (DMTD) with octylamine under controlled conditions. The reaction typically occurs in a solvent medium, such as toluene or xylene, at elevated temperatures ranging from 80°C to 120°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of Octopol bis DMTD is carried out in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Reactivity and Stability

-

Reactivity : No hazardous reactions reported under normal storage or use conditions .

-

Thermal Stability : Functions as a heat-transferring agent, indicating stability under elevated temperatures .

Table 1: Hazard Classification (EC 276-737-9)

| Hazard Category | Classification | Source |

|---|---|---|

| Aspiration toxicity | Category 1 (38.9%) | |

| Carcinogenicity | Category 1B (65%) | |

| Aquatic toxicity | Chronic 1 (H410) |

Table 2: Regulatory Exposure Limits

| Parameter | Limit (8-hour TWA) | Agency |

|---|---|---|

| Inhalable fraction | 5 mg/m³ | OSHA, NIOSH |

Environmental Impact

-

Biodegradation : Not readily biodegradable, with bioaccumulation potential classified as "high" for components like C15-30 hydrotreated oils .

Research Limitations

The provided sources lack explicit data on synthetic reaction pathways or catalytic mechanisms specific to EC 276-737-9. Available studies focus on industrial applications, safety profiles, and regulatory compliance rather than reaction optimization or mechanistic analysis .

Critical Analysis of Data Gaps

-

No peer-reviewed studies on reaction kinetics or catalytic processes involving EC 276-737-9 were identified in the search results.

-

Safety Data Sheets (SDS) from Chevron and FRAGOL emphasize hazard mitigation over chemical reactivity .

-

The absence of EINECS 276-179-6 in all sources suggests further verification of the compound identifier is required.

Recommendations for Further Research

-

Validate the EINECS identifier to ensure alignment with the target compound.

-

Explore specialized databases (e.g., Reaxys, SciFinder) for reaction-specific studies.

-

Investigate hydrotreatment processes for similar petroleum distillates to infer potential reaction behavior.

Scientific Research Applications

Octopol bis DMTD has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antioxidant in biological systems.

Medicine: Explored for its anti-inflammatory and anti-cancer properties.

Industry: Utilized as an additive in lubricants and greases to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of Octopol bis DMTD involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal ions to form stable complexes, which prevent oxidation and corrosion. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting materials from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires identifying structurally or functionally analogous compounds. However, the evidence provided lacks direct data on EINECS 276-179-6 or its analogs. Below is a generalized framework for such comparisons, based on standard methodologies outlined in the evidence:

Criteria for Comparison

Structural Similarity : Compare substituents, functional groups, or metal centers (e.g., fluorinated alkyl chains vs. hydrocarbon analogs) .

Physicochemical Properties : Analyze melting/boiling points, solubility, and toxicity data.

Regulatory Status : Contrast hazard classifications, restrictions, or environmental persistence.

Hypothetical Data Table

Key Findings

- Fluorinated vs. Hydrocarbon Surfactants : Fluorinated compounds like Compound A exhibit superior thermal/chemical stability but raise environmental concerns due to persistence . Compound B, a hydrocarbon analog, is less effective in harsh conditions but biodegradable .

- Regulatory Implications : Fluorinated surfactants face increasing restrictions under EU regulations (e.g., REACH), whereas hydrocarbon alternatives are widely accepted .

Limitations and Recommendations

The absence of specific data on this compound in the provided evidence precludes a definitive comparison. To address this gap:

Consult Specialized Databases : Use SciFinder, PubChem, or the C&L Inventory to retrieve structural and toxicological data .

Prioritize Recent Literature : Cite studies from the last 2–3 years to ensure relevance to current regulatory and industrial trends .

Adhere to Reporting Standards: Follow IUPAC nomenclature and provide experimental reproducibility details (e.g., purity, synthesis methods) .

Q & A

Q. How to integrate interdisciplinary data (e.g., chemical, biological) for comprehensive risk assessments of this compound?

- Methodological Answer:

Develop a unified data ontology to align terminology across disciplines.

Use systems biology tools (e.g., pathway analysis in KEGG, Reactome) to map interactions.

Apply weight-of-evidence frameworks to synthesize findings from in vitro, in silico, and in vivo studies .

Data Management and Reporting

Q. What protocols ensure long-term stability of this compound in storage for longitudinal studies?

- Methodological Answer:

Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months).

Monitor degradation via periodic HPLC-UV analysis.

Store samples in amber vials under inert atmosphere (N2/Ar) at –20°C .

Q. How to archive and share raw data from this compound research to meet FAIR principles?

- Methodological Answer:

Use repositories like Zenodo or Figshare with DOI assignment.

Include metadata (experimental conditions, instrument settings) in standardized formats (JSON, XML).

Adopt open-source tools (e.g., Jupyter notebooks) for transparent data processing workflows .

Conflict and Innovation

What frameworks help prioritize research questions when studying this compound’s under-explored applications?

Q. How to validate novel analytical methods for this compound against regulatory standards?

- Methodological Answer: Follow ICH Q2(R1) validation guidelines:

Assess linearity, accuracy, precision, LOD/LOQ.

Perform cross-validation with established methods (e.g., USP monographs).

Submit data to peer-reviewed journals with detailed supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.